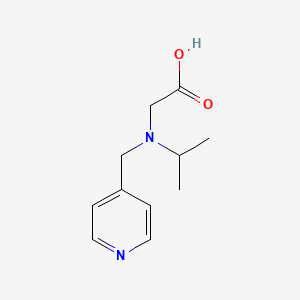

(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[propan-2-yl(pyridin-4-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-9(2)13(8-11(14)15)7-10-3-5-12-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQAWIHVQARORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=NC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amine Containing Carboxylic Acid Research

Amine-containing carboxylic acids are a fundamental class of organic molecules that play a crucial role in chemistry and biology. The coupling of an amine with a carboxylic acid to form an amide bond is one of the most frequently utilized reactions in the discovery of new drugs. nih.gov This prevalence is due to the stability of the resulting amide bond and the diverse functionalities that can be introduced through the amine and carboxylic acid components.

These compounds are not only integral to the structure of peptides and proteins but are also key components in a vast array of pharmaceuticals and agrochemicals. Approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group, and a similar percentage feature an amide linkage. wiley-vch.de The presence of both an acidic carboxylic acid group and a basic amine group allows these molecules to exhibit a range of physicochemical properties, such as improved water solubility, which is a desirable characteristic for many therapeutic agents. wiley-vch.de The exploration of novel amine-containing carboxylic acids like (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid is driven by the potential to discover new chemical entities with unique biological activities and material properties.

Historical Developments in Pyridine Substituted Amino Acid Chemistry

The pyridine (B92270) ring is a common heterocyclic scaffold found in a multitude of commercial compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The incorporation of a pyridine moiety into an amino acid structure can significantly influence the molecule's biological activity, metabolic stability, and binding affinity to target proteins. researchgate.net

The synthesis of pyridine-containing compounds has a rich history, with the first major synthesis of pyridine derivatives being described by Arthur Rudolf Hantzsch in 1881. wikipedia.org Over the years, numerous synthetic methods have been developed to create a wide variety of substituted pyridines. rsc.org The synthesis of amino acids containing a pyridine ring is a more recent but actively pursued area of research. unt.edu Advances in synthetic organic chemistry, including photoredox catalysis, have provided robust systems for preparing β-heteroaryl α-amino acid derivatives, which includes those with pyridine rings. researchgate.net These developments have made it possible to create a diverse library of pyridine-substituted amino acids for biological screening and other scientific investigations.

Rationale for Academic Inquiry into Isopropyl Pyridin 4 Ylmethyl Amino Acetic Acid

The academic interest in (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid stems from the potential synergistic effects of its constituent chemical motifs. The pyridine (B92270) ring, being a polar and ionizable aromatic system, can enhance the solubility and bioavailability of a molecule. researchgate.net Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. stmjournals.inresearchgate.net

The amino acid backbone provides a chiral scaffold and the potential for incorporation into peptides or as a standalone bioactive molecule. The isopropyl group, a bulky and lipophilic moiety, can influence the compound's binding to biological targets and its pharmacokinetic properties. The combination of these structural features in a single molecule makes this compound a compelling candidate for investigation in medicinal chemistry and drug discovery. For instance, new amino acids containing a pyridine moiety have been designed and synthesized as potential inhibitors of human nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. nih.gov

Overview of Current Research Trajectories for Isopropyl Pyridin 4 Ylmethyl Amino Acetic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to a wide array of functional group interconversions.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various established protocols. Fischer esterification, employing an alcohol in the presence of a catalytic amount of strong acid, represents a classical approach. Alternatively, milder conditions can be utilized, such as reaction with alkyl halides in the presence of a non-nucleophilic base or employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). For instance, the synthesis of methyl or ethyl esters can be achieved with high efficiency.

Amide Bond Formation: The synthesis of amides from the carboxylic acid is a fundamental transformation in medicinal chemistry. This is typically achieved by activating the carboxylic acid, for example, by converting it into an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. stackexchange.com More commonly, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed in the presence of a hindered base like diisopropylethylamine (DIPEA) to facilitate the direct coupling with an amine. stackexchange.com This method is broadly applicable for creating a diverse range of amide derivatives.

Reduction to Amino Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, yielding (S)-2-((isopropyl(pyridin-4-yl)methyl)amino)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. core.ac.uk Alternatively, a two-step procedure involving the formation of a mixed anhydride (B1165640) with ethyl chloroformate followed by reduction with sodium borohydride (B1222165) can be employed under milder conditions, which helps in preserving chiral integrity if applicable. researchgate.netnih.gov

Decarboxylation: While generally stable, pyridylacetic acids can undergo decarboxylation under certain conditions, particularly when the carboxyl group is positioned at the 2- or 4-position of the pyridine ring. nsf.gov The reaction often requires elevated temperatures and can be influenced by the surrounding chemical environment.

Table 1: Representative Transformations of the Carboxylic Acid Moiety

| Transformation | Reagents and Conditions | Product |

| Esterification | MeOH, H₂SO₄ (cat.), reflux | This compound methyl ester |

| Amide Formation | R¹R²NH, HATU, DIPEA, DMF | N-R¹,N-R²-2-((isopropyl(pyridin-4-yl)methyl)amino)acetamide |

| Reduction | 1. ClCO₂Et, Et₃N 2. NaBH₄, H₂O | 2-((Isopropyl(pyridin-4-yl)methyl)amino)ethan-1-ol |

Modifications and Substitutions on the Pyridine Ring System

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity compared to benzene.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom. When such reactions do occur, they typically proceed at the 3- and 5-positions. For instance, nitration would require harsh conditions, such as fuming sulfuric acid and nitric acid at high temperatures, and would be expected to yield the 3-nitro derivative. Halogenation at the 3-position can also be achieved through specialized methods, for example, by converting the pyridine to a Zincke imine intermediate, which then undergoes regioselective halogenation. nih.govchemrxiv.org

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 6-positions. However, for a 4-substituted pyridine like the compound , direct nucleophilic substitution on the ring is less likely without an activating group or a suitable leaving group.

N-Oxidation and Subsequent Functionalization: A common strategy to activate the pyridine ring towards electrophilic attack at the 4-position is through the formation of the corresponding pyridine N-oxide. Treatment with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) would yield the N-oxide. This intermediate can then undergo electrophilic substitution, such as nitration, preferentially at the 4-position. The N-oxide can subsequently be removed by reduction if desired.

Halogenation: Selective halogenation of pyridines at the 4-position can be achieved using specifically designed phosphine (B1218219) reagents that form phosphonium (B103445) salts, which are then displaced by halide nucleophiles. nsf.gov This method allows for the introduction of chloro, bromo, and iodo substituents.

Table 2: Potential Modifications of the Pyridine Ring

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃, H₂SO₄, heat | (Isopropyl-(3-nitro-pyridin-4-ylmethyl)-amino)-acetic acid |

| Halogenation (via Zincke imine) | 1. Tf₂O, Amine 2. NBS/NIS 3. NH₄OAc | (Isopropyl-(3-halo-pyridin-4-ylmethyl)-amino)-acetic acid |

| N-Oxidation | m-CPBA, CH₂Cl₂ | (Isopropyl-(1-oxido-pyridin-4-ylmethyl)-amino)-acetic acid |

Reactivity of the Secondary Amine Linker in this compound

The secondary amine linker is a nucleophilic center and can readily participate in various bond-forming reactions.

N-Alkylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. It is important to note that over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another effective method for N-alkylation.

N-Acylation: Acylation of the secondary amine to form an amide is a highly efficient process. nih.gov This can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to act as an acid scavenger. nih.gov This reaction is fundamental in peptide synthesis and for the introduction of a wide variety of acyl groups.

N-Arylation: The secondary amine can undergo N-arylation through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates. This allows for the introduction of diverse aromatic and heteroaromatic substituents.

Table 3: Derivatization of the Secondary Amine Linker

| Reaction | Reagents and Conditions | Product |

| N-Alkylation | R-X, K₂CO₃, CH₃CN | (Alkyl-isopropyl-pyridin-4-ylmethyl-amino)-acetic acid |

| N-Acylation | RCOCl, Et₃N, CH₂Cl₂ | (Acyl-isopropyl-pyridin-4-ylmethyl-amino)-acetic acid |

| N-Arylation | Ar-Br, Pd-catalyst, base | (Aryl-isopropyl-pyridin-4-ylmethyl-amino)-acetic acid |

Utilization of this compound as a Core Scaffold for Chemical Libraries

The trifunctional nature of this compound makes it an excellent scaffold for the construction of combinatorial libraries. americanpeptidesociety.org By systematically varying the substituents at the carboxylic acid, the pyridine ring, and the secondary amine, a large and diverse collection of molecules can be generated.

The principles of combinatorial chemistry, such as split-and-pool synthesis, can be applied to this scaffold. nih.gov For example, a solid-phase synthesis approach could be employed where the carboxylic acid is anchored to a resin. Subsequently, the secondary amine and the pyridine ring can be functionalized in a combinatorial fashion. Finally, cleavage from the resin would release the library of compounds.

The incorporation of N-alkylated amino acid derivatives, such as the title compound, into peptide libraries is a known strategy to enhance the pharmacological properties of peptides, including increased stability and cell permeability. The isopropyl and pyridylmethyl groups can provide specific steric and electronic properties that can be beneficial for molecular recognition and binding to biological targets. Therefore, libraries based on this scaffold are of significant interest in drug discovery and chemical biology.

Structure Activity Relationship Sar and Computational Studies for Isopropyl Pyridin 4 Ylmethyl Amino Acetic Acid Derivatives

Design Principles for Structure-Activity Relationship Investigations

The design of derivatives of (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid for structure-activity relationship (SAR) studies is guided by systematic structural modifications to probe the interactions with a biological target. A primary strategy involves exploring the steric and electronic requirements of different regions of the molecule. Key areas for modification include the isopropyl group, the pyridine (B92270) ring, the methylene (B1212753) linker, and the acetic acid moiety.

Researchers often begin by modifying the isopropyl group to understand the impact of steric bulk on activity. Analogs with smaller alkyl groups (e.g., methyl, ethyl) or larger, more complex groups (e.g., tert-butyl, cyclohexyl) can reveal the optimal size and shape for the substituent at this position. nih.gov

The pyridine ring offers multiple positions for substitution. Introducing electron-donating or electron-withdrawing groups at various positions can modulate the electronic properties of the ring and its ability to form hydrogen bonds or engage in π-stacking interactions. nih.gov The nitrogen atom in the pyridine ring is a key feature, and its position relative to the side chain can be critical for activity. Therefore, synthesizing positional isomers (e.g., with the side chain at the 2- or 3-position of the pyridine ring) is a common design principle. nih.gov

The linker between the pyridine and the amino acid portion can also be altered. Modifications may include changing the length of the methylene bridge or introducing conformational constraints to explore the optimal spatial arrangement between the two key pharmacophoric features.

Finally, the carboxylic acid group of the acetic acid moiety is often a critical interaction point, typically forming salt bridges or hydrogen bonds with the target protein. Esterification or amidation of this group can help to confirm its importance in target binding.

Synthesis of Systematic Analogs of this compound

The synthesis of systematic analogs of this compound can be achieved through various established synthetic methodologies. A common approach involves the reductive amination of a pyridine-4-carboxaldehyde derivative with an appropriate amino acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

A general synthetic route is outlined below:

Preparation of the Pyridine Aldehyde : The synthesis often starts with a commercially available or synthesized pyridine-4-carboxaldehyde. Analogs with substitutions on the pyridine ring can be prepared from the corresponding substituted pyridines.

Reductive Amination : The pyridine-4-carboxaldehyde is reacted with an amino acid ester, such as ethyl glycinate, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This reaction forms the secondary amine linkage. To synthesize analogs with different alkyl groups, a primary amine other than isopropylamine (B41738) can be used in a similar reductive amination with 4-formylpyridine, followed by N-alkylation with an ethyl haloacetate and subsequent hydrolysis.

N-Alkylation (for secondary amine analogs) : If starting with a primary amine, the resulting secondary amine can be further alkylated. For instance, reacting the (pyridin-4-ylmethyl)-amino-acetic acid ethyl ester with an alkyl halide (e.g., 2-bromopropane (B125204) for the isopropyl group) in the presence of a base would introduce the desired alkyl substituent.

Ester Hydrolysis : The final step is the hydrolysis of the ester group, typically under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide), to afford the desired this compound analog.

This versatile synthetic strategy allows for the introduction of a wide range of substituents on the pyridine ring, the amino acid backbone, and the N-alkyl group, facilitating a comprehensive exploration of the SAR. nih.govmonash.edu

Correlation of Structural Features with In Vitro Biological Activities

Hypothetical Structure-Activity Relationship Data:

| Analog | Modification | Hypothetical In Vitro Activity (IC50, µM) | Rationale for Activity Change |

| Parent Compound | This compound | 1.0 | Baseline activity. |

| Analog 1 | N-ethyl substituent | 5.2 | Reduced steric bulk at the nitrogen may lead to a less optimal fit in the binding pocket. |

| Analog 2 | N-tert-butyl substituent | 15.8 | Increased steric hindrance from the tert-butyl group may clash with the target protein. |

| Analog 3 | 2-methoxy substitution on pyridine ring | 0.5 | The electron-donating methoxy (B1213986) group may enhance binding through favorable electronic interactions or by influencing the conformation. |

| Analog 4 | 3-chloro substitution on pyridine ring | 2.1 | The electron-withdrawing chloro group may alter the pKa of the pyridine nitrogen, affecting its interaction with the target. |

| Analog 5 | Methyl ester of the carboxylic acid | > 50 | Loss of the negatively charged carboxylate, which is likely a key binding group, results in a significant drop in activity. |

| Analog 6 | Side chain at pyridine 3-position | 8.9 | The relative positioning of the pyridine nitrogen and the side chain is crucial for optimal target interaction. |

This data is illustrative and based on general principles of medicinal chemistry and SAR of related pyridine compounds.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the SAR of this compound derivatives at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, a 3D-QSAR study could be performed. researchgate.net This involves aligning a set of synthesized analogs and calculating various molecular descriptors, such as steric (CoMFA) and electrostatic (CoMSIA) fields. nih.gov

The resulting QSAR model can be used to:

Predict the biological activity of newly designed, unsynthesized compounds. nih.gov

Identify the key structural features that are positively or negatively correlated with activity, providing insights for further optimization. researchgate.net

Visualize the favorable and unfavorable regions around the molecule, guiding the design of more potent analogs.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. dovepress.com For the this compound series, a pharmacophore model could be generated based on the structures of the most active compounds. nih.gov

A hypothetical pharmacophore model might include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrophobic feature (the isopropyl group).

A negative ionizable feature (the carboxylic acid).

An aromatic ring feature (the pyridine ring).

This pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify novel chemical scaffolds that possess the desired features and are therefore likely to be active. nih.gov

Molecular Docking and Molecular Dynamics Simulations of this compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov If the 3D structure of the biological target is known, molecular docking can be used to:

Predict the binding mode of this compound and its analogs within the active site.

Identify key amino acid residues that interact with the ligand.

Provide a structural basis for the observed SAR. For example, docking could reveal that a bulky substituent on the pyridine ring clashes with a specific residue, explaining its lower activity. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. plos.org MD simulations can provide insights into:

The stability of the predicted binding pose.

The role of water molecules in the binding site.

Conformational changes in the protein upon ligand binding.

Together, these computational approaches provide a powerful framework for understanding the SAR of this compound derivatives and for the rational design of new and improved molecules.

Preclinical Pharmacological Characterization of Isopropyl Pyridin 4 Ylmethyl Amino Acetic Acid in Vitro Focus

Cell-Based Assays for Determining Biological Potency and Efficacy

Currently, there is no publicly available data from cell-based assays that would define the biological potency and efficacy of (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid. Potency, often measured as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), and efficacy, the maximal response a compound can produce, are fundamental parameters in preclinical drug development. Without these values, a comprehensive understanding of the compound's cellular activity is not possible. Future research should prioritize conducting a range of cell-based assays, such as cell viability, proliferation, and reporter gene assays, in relevant cell lines to establish these crucial pharmacological characteristics.

Mechanistic Studies in Isolated Biological Systems

Mechanistic studies in isolated biological systems, which could elucidate the downstream cellular consequences of target engagement, are also not available for this compound. Such studies might involve, for example, measuring changes in second messenger levels, protein phosphorylation, or gene expression in response to compound treatment. These investigations are critical for building a comprehensive picture of how the compound's interaction with its target translates into a cellular response.

Comparative Pharmacological Profiling with Related Chemical Entities

A comparative pharmacological profiling of this compound with structurally related chemical entities is not possible without the foundational in vitro data discussed above. Such a comparison would typically involve evaluating a series of analogous compounds in the same set of assays to understand structure-activity relationships (SAR). This analysis is instrumental in optimizing lead compounds for improved potency, selectivity, and other pharmacological properties. While the broader class of pyridine-containing compounds has been investigated for various biological activities, a direct comparison with this compound is not feasible at this time.

Advanced Analytical Methodologies for Research on Isopropyl Pyridin 4 Ylmethyl Amino Acetic Acid

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating "(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid" from impurities, starting materials, and byproducts. The choice of technique depends on the scale of the separation and the volatility of the compound or its derivatives.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of "this compound" due to its high resolution and sensitivity. Reversed-phase HPLC is particularly well-suited for this compound, which possesses both polar (carboxylic acid, pyridine (B92270) nitrogen) and non-polar (isopropyl, benzyl (B1604629) groups) functionalities.

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape and ensure ionization consistency) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the compound of interest. Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine chromophore exhibits strong absorbance, typically around 254 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 7.5 - 8.5 minutes |

This method would be expected to resolve "this compound" from potential impurities such as unreacted starting materials or side-products from its synthesis.

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility of the amino acid structure, direct analysis of "this compound" by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is necessary to convert the non-volatile compound into a more volatile and thermally stable derivative. A common approach for amino acids is a two-step derivatization:

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl or ethyl ester, by reaction with the corresponding alcohol in the presence of an acid catalyst.

Acylation: The secondary amine is acylated using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trifluoroacetyl or trimethylsilyl (B98337) derivative, respectively. thermofisher.com

The resulting derivative is sufficiently volatile for GC analysis. Separation is typically achieved on a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Table 2: Representative GC Method Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | TRACE TR-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Preparative Chromatography for Scale-Up in Research

For the isolation of larger quantities of "this compound" for further research, preparative chromatography is employed. This technique uses the same principles as analytical HPLC but with larger columns and higher flow rates to handle greater sample loads. A reversed-phase C18 column is a common choice for the purification of pyridine derivatives. flash-chromatography.com The mobile phase composition, often a mixture of acetonitrile and water with a modifier like ammonium (B1175870) hydroxide (B78521) to improve solubility and peak shape, is optimized at the analytical scale before being transferred to the preparative system. flash-chromatography.com Fractions are collected as the compound elutes from the column, and these are then analyzed for purity. The pure fractions are combined and the solvent is removed to yield the purified compound.

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are crucial for the unequivocal identification and structural elucidation of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For "this compound", ¹H NMR and ¹³C NMR are the most informative.

In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene (B1212753) protons adjacent to the pyridine ring and the nitrogen would likely appear as singlets in the range of δ 3.5-4.5 ppm. The methine proton of the isopropyl group would be a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet further upfield. The acetic acid methylene protons would also present as a singlet.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H (α to N) | 8.5 - 8.7 | Doublet | 2H |

| Pyridine-H (β to N) | 7.2 - 7.4 | Doublet | 2H |

| Pyridin-CH₂ -N | 3.8 - 4.0 | Singlet | 2H |

| N-CH (CH₃)₂ | 3.0 - 3.3 | Septet | 1H |

| N-CH(CH₃ )₂ | 1.1 - 1.3 | Doublet | 6H |

| N-CH₂ -COOH | 3.2 - 3.4 | Singlet | 2H |

| COOH | 10.0 - 12.0 | Broad Singlet | 1H |

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, which would appear significantly downfield.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of "this compound" and to gain structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the parent ion. The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentations would be expected to occur at the bonds adjacent to the nitrogen atom (alpha-cleavage) and through the loss of the carboxylic acid group.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 209.13 | [M+H]⁺ | Protonated parent molecule |

| 164.10 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |

| 150.12 | [M+H - CH(CH₃)₂]⁺ | Loss of the isopropyl group |

| 92.06 | [C₅H₄NCH₂]⁺ | Cleavage of the N-CH₂ bond (pyridin-4-ylmethyl cation) |

The analysis of these fragments allows for the confirmation of the different structural components of "this compound".

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the structural elucidation and characterization of chemical compounds. IR spectroscopy is particularly useful for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a molecule such as this compound, the IR spectrum would be expected to display a series of characteristic absorption bands corresponding to its distinct structural components.

The presence of the carboxylic acid group would be evidenced by a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp absorption expected around 1730-1700 cm⁻¹. The C-N stretching of the tertiary amine and the C-C and C=N vibrations of the pyridine ring would appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. The aliphatic C-H stretching from the isopropyl and methylene groups would be observed around 2970-2850 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring, being an aromatic system, is the primary chromophore in this compound. It would be expected to exhibit characteristic π → π* transitions, typically observed as one or more strong absorption bands in the UV region, generally below 300 nm. The exact position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the ring.

Table 1: Hypothetical Infrared and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Method | Parameter | Hypothetical Value | Assignment |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| 2970-2850 | C-H stretch (Aliphatic) | ||

| 1715 (strong, sharp) | C=O stretch (Carboxylic acid) | ||

| 1605, 1480 | C=C, C=N stretch (Pyridine ring) | ||

| 1250 | C-N stretch (Tertiary amine) |

X-Ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. Key data obtained from such an analysis include the crystal system, space group, and unit cell dimensions. For a chiral molecule that crystallizes as a racemate, a centrosymmetric space group would be expected. The carboxylic acid and pyridine nitrogen are likely to participate in hydrogen bonding, which would be a key feature of the crystal packing.

Table 2: Hypothetical Single-Crystal X-Ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₁H₁₆N₂O₂ |

| Formula Weight | 208.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.23 |

| c (Å) | 13.45 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1085.6 |

| Z | 4 |

Advanced Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To understand the potential biological activity of this compound, it is crucial to study its interactions with macromolecular targets such as proteins or nucleic acids. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for characterizing these interactions in real-time.

Surface Plasmon Resonance (SPR) measures the binding of an analyte (in this case, the compound) to a ligand (the target protein) immobilized on a sensor surface. The binding event causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle of plasmon-polaritons. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, the compound is titrated into a solution containing the target protein, and the resulting small heat changes are measured. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing deep insights into the forces driving the binding interaction.

Table 3: Hypothetical Surface Plasmon Resonance (SPR) Data for the Interaction of this compound with a Target Protein

| Kinetic Parameter | Hypothetical Value |

|---|---|

| Association Rate Constant (kₐ) (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| Dissociation Rate Constant (kₔ) (s⁻¹) | 3.0 x 10⁻³ |

Table 4: Hypothetical Isothermal Titration Calorimetry (ITC) Data for the Interaction of this compound with a Target Protein

| Thermodynamic Parameter | Hypothetical Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Binding Affinity (Kₐ) (M⁻¹) | 5.0 x 10⁷ |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |

Future Research Directions and Emerging Applications in Chemical Biology

Development of (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid as Chemical Probes

A primary direction for future research is the development of this compound into a chemical probe. High-quality chemical probes are essential for elucidating the function of proteins and validating new drug targets. nih.gov The value of such a probe is defined by its potency, selectivity, and well-understood mechanism of action.

Initial efforts would involve screening this compound against a wide array of biological targets to identify a primary interacting protein or pathway. The pyridine (B92270) ring is a common motif in bioactive compounds, known to interact with a variety of protein targets, while the amino acid component could facilitate interactions with enzymes or transporters that recognize such structures. nih.govresearchgate.net

Once a primary target is identified, the compound would need to be optimized to meet the rigorous criteria of a chemical probe. This includes demonstrating potent and selective engagement with its target in cellular and eventually in vivo models. To facilitate target identification and validation, photoaffinity labeling versions of the molecule could be synthesized. These probes incorporate a photo-activatable group that, upon irradiation with light, forms a covalent bond with the target protein, enabling its isolation and identification.

A hypothetical development workflow for such a probe is outlined below:

| Phase | Objective | Key Activities | Desired Outcome |

| 1. Target Identification | Identify the primary biological target(s). | High-throughput screening against diverse protein families (kinases, proteases, GPCRs, etc.). | A validated "hit" with reproducible activity. |

| 2. Probe Optimization | Enhance potency and selectivity. | Structure-activity relationship (SAR) studies; chemical modifications. | A lead compound with high affinity and selectivity for the target. |

| 3. Mechanistic Studies | Elucidate the mechanism of action. | In vitro biochemical and biophysical assays; cellular target engagement assays. | Clear understanding of how the probe modulates its target's function. |

| 4. In Vivo Validation | Confirm activity in a biological context. | Testing in cell-based models and eventually animal models of disease. | Demonstration of a clear phenotype linked to target modulation. |

Strategies for Modulating Selectivity and Potency through Chemical Modification

The modulation of selectivity and potency is a critical aspect of developing any small molecule for biological research. nih.govscispace.com For this compound, several strategies can be envisioned based on established medicinal chemistry principles. Structure-activity relationship (SAR) studies would be central to this effort, systematically exploring how modifications to different parts of the molecule affect its biological activity. nih.gov

Modification of the Pyridine Ring: The electronic properties of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing groups at various positions. rsc.org This can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds or engage in pi-stacking interactions, thereby altering binding affinity and selectivity. mdpi.com

Alteration of the Isopropyl Group: The bulky isopropyl group plays a significant role in the molecule's steric profile. Replacing it with other alkyl groups (e.g., cyclopropyl, tert-butyl) or functionalized chains could probe the size and nature of the binding pocket. researchgate.net

Modification of the Amino Acid Moiety: The acetic acid portion of the molecule provides a handle for introducing other unnatural amino acids. scispace.com This could improve metabolic stability, cell permeability, or introduce new interaction points with the target protein. nih.gov Incorporating non-proteinogenic amino acids can be a powerful tool for enhancing the drug-like properties of a molecule. nih.gov

A hypothetical SAR study could generate data similar to the illustrative table below, guiding the optimization process:

| Compound ID | R1 (on Pyridine) | R2 (Alkyl group) | R3 (Amino Acid) | Target Binding Affinity (IC50, nM) | Selectivity (vs. Off-Target X) |

| Parent | H | Isopropyl | Acetic Acid | 500 | 10-fold |

| Mod-1 | 2-Chloro | Isopropyl | Acetic Acid | 250 | 25-fold |

| Mod-2 | H | Cyclopropyl | Acetic Acid | 750 | 5-fold |

| Mod-3 | H | Isopropyl | Propionic Acid | 400 | 15-fold |

Exploration of Novel Synthetic Pathways for Scalability in Research

For this compound to be a widely used research tool, its synthesis must be efficient, robust, and scalable. Future research should focus on developing novel synthetic routes that improve upon existing methods for creating functionalized pyridines and N-substituted amino acids. Traditional methods for pyridine synthesis often have limitations, but modern approaches like transition-metal-catalyzed cross-coupling reactions and C-H activation could offer more efficient and flexible routes. nih.govnih.gov

A potential synthetic strategy could involve the reductive amination of pyridine-4-carboxaldehyde with an isopropylamine (B41738) derivative, followed by alkylation with an acetate (B1210297) equivalent. Research into one-pot procedures or flow chemistry approaches could significantly enhance the scalability and accessibility of this compound and its analogs for widespread biological screening. Developing a modular synthesis would be particularly advantageous, allowing for the rapid generation of a library of analogs for SAR studies. nih.gov

Integration with Systems Biology Approaches for Network Analysis

Understanding the impact of a small molecule on a biological system requires looking beyond a single target. Systems biology approaches, which integrate 'omics' data (genomics, transcriptomics, proteomics, metabolomics), can provide a holistic view of a compound's effects. diva-portal.orgrsc.org

Future research on this compound should incorporate these methods. For example, treating cells with the compound and then performing RNA sequencing (RNA-seq) could reveal changes in gene expression that point to the pathways being modulated. Proteomics approaches, such as chemical proteomics, could be used to identify the full spectrum of proteins that interact with the compound in a cellular context. drugtargetreview.com

By integrating these large datasets, it becomes possible to build network models that describe the compound's mechanism of action on a systems level. diva-portal.org This can help to predict potential off-target effects, identify biomarkers of activity, and uncover novel therapeutic applications. drugtargetreview.com For instance, if the compound is found to modulate a particular kinase, systems biology could help to map the downstream signaling cascade and understand the broader cellular consequences of this inhibition. benthamscience.com

Q & A

Basic: What are the common synthetic routes for (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid, and how are reaction conditions optimized for yield and purity?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting isopropylamine derivatives with pyridine-containing precursors (e.g., 4-pyridylmethyl halides) followed by acetic acid coupling. Optimization involves:

- Catalyst selection : Use of mild bases (e.g., triethylamine) to minimize side reactions.

- Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures improves purity .

Critical Parameters : Monitor reaction progress via TLC and adjust temperature (typically 60–80°C) to balance reaction rate and decomposition risks.

Basic: Which analytical techniques are most reliable for characterizing structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments and carbon frameworks. For example, pyridyl protons resonate at δ 7.5–8.5 ppm, while isopropyl groups show split signals at δ 1.0–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] ion).

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry .

Data Table :

| Technique | Key Data Points |

|---|---|

| NMR | δ 8.2 (pyridyl H), δ 3.5 (CH-COO), δ 1.2 (isopropyl CH) |

| HRMS | Calculated: 238.1443 [M+H], Observed: 238.1445 |

Advanced: How can discrepancies in crystallographic data be resolved during structural refinement?

Methodological Answer:

- SHELX Refinement : Use iterative cycles of least-squares refinement (SHELXL) with restraints for disordered groups. Adjust thermal parameters (B-factors) to account for dynamic motion .

- Validation Tools : Check R-factors (R < 0.05 for high-quality data) and verify hydrogen bonding networks with Mercury software.

Case Study : If pyridyl ring disorder is observed, apply "ISOR" restraints to maintain planar geometry and avoid overfitting .

Advanced: What methodologies address batch-to-batch variability in synthetic batches?

Methodological Answer:

- Quality Control (QC) Protocols :

- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to quantify purity (>98%).

- Salt Content Analysis : Ion chromatography detects residual salts (e.g., K, Na) from neutralization steps .

- Statistical Analysis : Implement ANOVA to compare batch yields and identify outliers in reaction parameters (e.g., pH, temperature).

Advanced: How can computational modeling predict reactivity or binding interactions for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict electrophilic sites (e.g., pyridyl nitrogen).

- Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., enzymes), using PubChem-derived 3D conformers .

Limitations : Validate in vitro, as solvation effects and entropy are poorly modeled computationally.

Data Contradiction Analysis: How to resolve conflicting NMR or MS data?

Methodological Answer:

- Hypothesis Testing :

- Impurity Check : Re-run MS in negative ion mode to detect counterions (e.g., Cl).

- Deuterium Exchange : Confirm labile protons (e.g., NH) via -DO shake tests.

- 2D NMR : Use HSQC/HMBC to correlate ambiguous signals with adjacent nuclei .

- Root Cause : Contradictions may arise from residual solvents (e.g., DMSO in NMR) or in-source fragmentation in MS.

Advanced: What experimental design considerations minimize systematic errors in synthesis?

Methodological Answer:

- Error Mitigation :

- Random Errors : Triplicate reactions with independent batches; use calibrated pipettes (±1% tolerance) .

- Systematic Errors : Pre-dry solvents (molecular sieves) to control moisture; validate balances with certified weights.

- Case Study : A 13.6% error in acetic acid titration ( ) highlights the need for rigorous calibration of pH meters and indicators.

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH. Monitor degradation via HPLC every 30 days.

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) detects photodegradation; use amber vials for light-sensitive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.